Samarium(3+);triiodide

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

特性

CAS番号 |

13813-25-7 |

|---|---|

分子式 |

I3Sm |

分子量 |

531.1 g/mol |

IUPAC名 |

triiodosamarium |

InChI |

InChI=1S/3HI.Sm/h3*1H;/q;;;+3/p-3 |

InChIキー |

XQKBFQXWZCFNFF-UHFFFAOYSA-K |

SMILES |

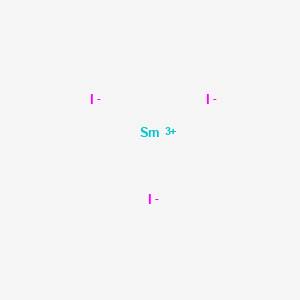

[I-].[I-].[I-].[Sm+3] |

正規SMILES |

I[Sm](I)I |

他のCAS番号 |

13813-25-7 |

製品の起源 |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Properties of Samarium(III) Iodide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Samarium(III) iodide (SmI₃) is a significant inorganic compound, primarily recognized as a precursor to the widely utilized organic reducing agent, samarium(II) iodide (SmI₂). However, SmI₃ itself exhibits noteworthy catalytic activity, particularly as a Lewis acid in carbon-carbon bond-forming reactions. This technical guide provides a comprehensive overview of the synthesis, physical and chemical properties, and key applications of samarium(III) iodide. Detailed experimental protocols for its preparation are presented, alongside a mechanistic exploration of its role in organic synthesis, visualized through a detailed reaction pathway diagram.

Introduction

Samarium, a lanthanide element, typically exists in the +3 oxidation state, with samarium(III) iodide being a stable compound under anhydrous conditions. While much of the focus in synthetic organic chemistry has been on the potent one-electron reducing capabilities of samarium(II) iodide, the utility of samarium(III) iodide as a catalyst and reagent is an area of growing interest. Its Lewis acidic nature allows it to activate substrates and facilitate a variety of organic transformations. This document aims to be a comprehensive resource for researchers, providing detailed information on the synthesis and characteristics of SmI₃ to enable its effective use in the laboratory.

Synthesis of Samarium(III) Iodide

The most common and direct method for the preparation of samarium(III) iodide is the reaction of samarium metal with elemental iodine.[1]

Reaction:

2 Sm + 3 I₂ → 2 SmI₃

This reaction is typically carried out under an inert atmosphere to prevent the formation of samarium oxides or oxyiodides.

Experimental Protocol: Synthesis of Anhydrous Samarium(III) Iodide

This protocol details the synthesis of anhydrous samarium(III) iodide from samarium metal and iodine. The procedure must be carried out under a strictly inert atmosphere (e.g., argon or nitrogen) using Schlenk line or glovebox techniques to exclude moisture and oxygen.

Materials:

-

Samarium metal powder (99.9% purity)

-

Iodine, resublimed (99.99% purity)

-

Anhydrous tetrahydrofuran (THF), freshly distilled from sodium/benzophenone ketyl.

Equipment:

-

Schlenk flask (two-necked)

-

Magnetic stirrer and stir bar

-

Heating mantle with temperature controller

-

Schlenk line or glovebox

-

Cannula for liquid transfer

-

Sintered glass filter funnel (Schlenk type)

Procedure:

-

Preparation of Reactants: In a glovebox or under a strong flow of inert gas, weigh 1.50 g (10.0 mmol) of samarium metal powder and 3.81 g (15.0 mmol) of resublimed iodine into a dry Schlenk flask containing a magnetic stir bar.

-

Reaction Setup: Seal the flask and connect it to a Schlenk line. Evacuate the flask and backfill with inert gas three times to ensure a completely inert atmosphere.

-

Solvent Addition: Add 50 mL of anhydrous THF to the flask via cannula transfer.

-

Reaction: Stir the mixture vigorously at room temperature. The reaction is exothermic and the THF may begin to reflux. The deep purple color of the iodine will gradually fade as it reacts with the samarium metal, and a yellow-orange precipitate of samarium(III) iodide will form. The reaction is typically complete within 2-4 hours. To ensure completion, the mixture can be gently heated to reflux for an additional hour.

-

Isolation and Purification: Once the reaction is complete and the solution has cooled to room temperature, the samarium(III) iodide can be isolated. As SmI₃ has low solubility in THF, it can be purified by washing. Allow the solid to settle, and then carefully remove the supernatant THF via cannula.

-

Washing: Add 20 mL of fresh, anhydrous THF to the flask, stir the suspension for 10 minutes, allow the solid to settle, and remove the THF wash. Repeat this washing step two more times to remove any unreacted iodine or soluble impurities.

-

Drying: After the final wash, place the flask under high vacuum for several hours to remove all traces of THF. The resulting product is a fine, orange-yellow powder of anhydrous samarium(III) iodide.

-

Storage: Store the anhydrous samarium(III) iodide in a sealed container under an inert atmosphere in a glovebox or desiccator.

Properties of Samarium(III) Iodide

Physical Properties

Samarium(III) iodide is an orange-yellow crystalline solid.[1] Key physical properties are summarized in the table below.

| Property | Value | Reference |

| Chemical Formula | SmI₃ | [1] |

| Molar Mass | 531.07 g/mol | [1] |

| Appearance | Orange-yellow crystalline powder | [1] |

| Melting Point | 850 °C (1560 °F; 1123 K) | [1] |

| Solubility in Water | Decomposes | [1] |

Chemical Properties

-

Stability: Samarium(III) iodide is unstable in air and hygroscopic, readily hydrolyzing in the presence of water.[1]

-

Reduction to Samarium(II) Iodide: SmI₃ can be reduced to the more commonly used SmI₂ by heating with an excess of samarium metal.[1] 2 SmI₃ + Sm → 3 SmI₂

-

Lewis Acidity: The samarium(III) center is a hard Lewis acid, allowing it to coordinate with and activate Lewis basic functional groups, such as carbonyls and esters. This property is the basis for its catalytic activity in various organic reactions.[2][3]

Crystal Structure

Samarium(III) iodide crystallizes in the hexagonal crystal system with the space group R-3. The structure consists of Sm³⁺ ions coordinated to six iodide ions in a distorted octahedral geometry.

| Crystal Parameter | Value |

| Crystal System | Hexagonal |

| Space Group | R-3 |

| Lattice Constants | a = 7.47 Å, c = 20.80 Å |

Applications in Organic Synthesis

While often overshadowed by SmI₂, samarium(III) iodide serves as a valuable catalyst in several organic transformations. Its primary role is that of a Lewis acid, activating substrates towards nucleophilic attack.

Iodination of Baylis-Hillman Adducts

A notable application of SmI₃ is in the stereoselective iodination of the acetates of Baylis-Hillman adducts to produce (Z)-allyl iodides. This reaction is significantly accelerated when conducted in an ionic liquid.[2][4]

Reaction Mechanism: SmI₃-Mediated Iodination of a Baylis-Hillman Acetate

The proposed mechanism involves the coordination of the samarium(III) iodide to the carbonyl and acetate oxygen atoms of the Baylis-Hillman adduct. This coordination facilitates a nucleophilic attack by an iodide ion, leading to the stereoselective formation of the (Z)-allyl iodide through a six-membered ring transition state.[2]

Safety and Handling

Samarium(III) iodide is a moisture and air-sensitive compound. It should be handled exclusively under an inert atmosphere. It is an irritant to the skin and eyes. Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn at all times. In case of contact, wash the affected area with copious amounts of water.

Conclusion

Samarium(III) iodide, while primarily known as a precursor to SmI₂, is a valuable reagent in its own right. Its synthesis via the direct reaction of the elements is straightforward, provided that anhydrous and oxygen-free conditions are maintained. The Lewis acidic nature of SmI₃ enables its use as a catalyst in important carbon-carbon bond-forming reactions, such as the stereoselective iodination of Baylis-Hillman adducts. This guide provides the essential information for researchers to safely synthesize, handle, and effectively utilize samarium(III) iodide in their synthetic endeavors.

References

- 1. Samarium(III) iodide - Wikipedia [en.wikipedia.org]

- 2. Remarkable rate acceleration of SmI3-mediated iodination of acetates of Baylis-Hillman adducts in ionic liquid: facile synthesis of (Z)-allyl iodides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A Lewis acid/metal amide hybrid as an efficient catalyst for carbon–carbon bond formation - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 4. Remarkable rate acceleration of SmI3-mediated iodination of acetates of Baylis-Hillman adducts in ionic liquid: facile synthesis of (Z)-allyl iodides - PubMed [pubmed.ncbi.nlm.nih.gov]

The Crystal Structure of Anhydrous Samarium(III) Iodide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure of anhydrous samarium(III) iodide (SmI₃), a compound of interest in various chemical and materials science applications. This document summarizes its known crystallographic data, details experimental protocols for its synthesis and single-crystal growth, and presents a visual workflow for its structural determination.

Introduction

Anhydrous samarium(III) iodide is an inorganic compound that has garnered attention for its role in organic synthesis and as a precursor for various samarium-based materials.[1] A thorough understanding of its solid-state structure is paramount for elucidating its physical and chemical properties and for the rational design of new materials. Anhydrous SmI₃ is known to exist in at least two polymorphic forms: a rhombohedral structure, which is the most commonly cited, and a tetragonal modification.[1]

Crystallographic Data

The crystallographic data for the two known polymorphs of anhydrous samarium(III) iodide are summarized below. The rhombohedral form is isostructural with bismuth(III) iodide (BiI₃).

Rhombohedral Polymorph

The most stable and commonly encountered form of anhydrous samarium(III) iodide adopts a rhombohedral crystal structure of the BiI₃ type.[1]

| Crystallographic Parameter | Value |

| Crystal System | Trigonal |

| Space Group | R-3 |

| Pearson Symbol | hR8 |

| Structure Type | BiI₃ |

Tetragonal Polymorph

A tetragonal modification of anhydrous samarium(III) iodide has also been reported.[1]

| Crystallographic Parameter | Value |

| Crystal System | Tetragonal |

| a | 13.964(8) Å |

| c | 14.223(10) Å |

Note: Further details on the space group and atomic coordinates for the tetragonal polymorph are not fully documented in the available literature.

Experimental Protocols

The following sections outline the methodologies for the synthesis of anhydrous samarium(III) iodide powder and the subsequent growth of single crystals suitable for X-ray diffraction analysis.

Synthesis of Anhydrous Samarium(III) Iodide Powder

Anhydrous SmI₃ powder can be synthesized through the direct reaction of samarium metal with iodine.[2]

Materials and Equipment:

-

Samarium metal powder

-

Iodine (solid)

-

Anhydrous tetrahydrofuran (THF)

-

Inert atmosphere glovebox or Schlenk line

-

Reaction flask with a magnetic stirrer

-

Heating mantle

Procedure:

-

Inside an inert atmosphere glovebox, add samarium metal powder to a dry reaction flask equipped with a magnetic stir bar.

-

Add a stoichiometric amount of solid iodine to the flask.

-

Add anhydrous THF to the flask to act as a solvent.

-

Seal the flask and remove it from the glovebox (if using a Schlenk line, ensure the flask is under an inert atmosphere).

-

Stir the reaction mixture at room temperature. The reaction is typically vigorous and proceeds to completion to yield a solution or slurry of samarium(III) iodide.

-

To obtain the anhydrous powder, the solvent must be removed under vacuum, and the resulting solid should be gently heated to ensure all solvent is evaporated.

Single Crystal Growth of Anhydrous Samarium(III) Iodide

The growth of single crystals of anhydrous lanthanide halides can be achieved by the slow cooling of a melt.

Materials and Equipment:

-

Anhydrous samarium(III) iodide powder

-

Quartz or Vycor ampoule

-

Tube furnace with programmable temperature control

-

Vacuum line

Procedure:

-

Place the anhydrous SmI₃ powder into a clean, dry quartz or Vycor ampoule.

-

Evacuate the ampoule using a vacuum line and seal it under vacuum.

-

Place the sealed ampoule in a tube furnace.

-

Heat the furnace to a temperature above the melting point of SmI₃ (approximately 850 °C).[2]

-

Once the SmI₃ is completely molten, slowly cool the furnace to room temperature over a period of several hours to days. A slow cooling rate is crucial for the formation of large, high-quality single crystals.

-

Once at room temperature, the ampoule can be carefully broken to extract the crystalline mass, from which single crystals can be selected.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the synthesis and structural characterization of anhydrous samarium(III) iodide.

References

Samarium(III) Iodide (CAS: 13813-25-7): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Samarium(III) iodide, with the chemical formula SmI₃, is an inorganic compound that serves as a significant reagent and catalyst in various chemical transformations. This technical guide provides a comprehensive overview of its core properties, synthesis, and handling protocols, tailored for professionals in research and development.

Core Physicochemical Properties

Samarium(III) iodide is a yellow to orange crystalline powder.[1][2][3] It is unstable in air and decomposes in water.[1] A summary of its key quantitative properties is presented in the table below for easy reference and comparison.

| Property | Value | Source(s) |

| CAS Number | 13813-25-7 | [1] |

| Molecular Formula | SmI₃ | [1][4] |

| Molecular Weight | 531.07 g/mol | [4][5] |

| Appearance | Dark yellow powder, orange-yellow crystals | [1][2][3][5] |

| Melting Point | 850 °C (1562 °F) | [1][2][5] |

| Boiling Point | Not applicable | [5] |

| Solubility in Water | Decomposes | [1] |

| EC Number | 237-468-2 | [5] |

| PubChem CID | 83746 | [1][5] |

Synthesis of Samarium(III) Iodide

The primary method for the synthesis of Samarium(III) iodide involves the direct reaction of metallic samarium with iodine.[1][6] This reaction is typically carried out under an inert atmosphere to prevent the oxidation of samarium.

Experimental Protocol: Synthesis of Samarium(III) Iodide

Materials:

-

Samarium metal (powder or turnings)

-

Iodine (crystalline)

-

Inert solvent (e.g., anhydrous tetrahydrofuran - THF)

-

Schlenk line or glovebox for maintaining an inert atmosphere

Methodology:

-

Preparation of Reaction Setup: All glassware should be thoroughly dried and assembled under an inert atmosphere (e.g., argon or nitrogen) using a Schlenk line or inside a glovebox.

-

Reactant Addition: Samarium metal is placed in a reaction flask. A stoichiometric amount of iodine is added to the flask.

-

Reaction: The reaction is initiated, which may require gentle heating. The direct combination of samarium and iodine proceeds to form Samarium(III) iodide. The reaction equation is as follows: 2 Sm + 3 I₂ → 2 SmI₃[1][6]

-

Isolation and Purification: Once the reaction is complete, the product, Samarium(III) iodide, is isolated. Purification may involve washing with an anhydrous, non-reactive solvent to remove any unreacted starting materials. The final product should be dried under vacuum.

-

Storage: Due to its sensitivity to air and moisture, Samarium(III) iodide must be stored in a tightly sealed container under an inert atmosphere.[7]

Below is a diagram illustrating the general workflow for the synthesis of Samarium(III) iodide.

Applications in Organic Synthesis

While Samarium(II) iodide (SmI₂) is more commonly known as a powerful one-electron reducing agent in organic synthesis, Samarium(III) iodide also finds utility as a catalyst in various organic reactions.[1][6] It can act as a Lewis acid to promote a range of transformations.

Handling and Safety

Samarium(III) iodide is a hazardous substance and should be handled with appropriate safety precautions. It is a skin, eye, and respiratory irritant.[5]

Personal Protective Equipment (PPE):

-

Eye Protection: Safety glasses or goggles are mandatory.

-

Hand Protection: Chemical-resistant gloves should be worn.

-

Respiratory Protection: A dust mask or respirator should be used when handling the powder to avoid inhalation.

Handling Procedures:

-

All handling should be performed in a well-ventilated area, preferably within a fume hood or glovebox.[4]

-

Avoid generating dust.

-

Keep away from moisture and air to prevent decomposition.[1]

Storage:

-

Store in a cool, dry place away from incompatible materials such as acids and strong oxidizing agents.

-

The container should be tightly sealed and stored under an inert atmosphere (e.g., argon).[7]

This guide provides essential technical information on Samarium(III) iodide for laboratory professionals. Adherence to proper handling and storage procedures is crucial for ensuring safety and maintaining the integrity of the compound for research applications.

References

- 1. kmt.vander-lingen.nl [kmt.vander-lingen.nl]

- 2. digitalcollections.drew.edu [digitalcollections.drew.edu]

- 3. datasheets.scbt.com [datasheets.scbt.com]

- 4. tracesciences.com [tracesciences.com]

- 5. chemistry-chemists.com [chemistry-chemists.com]

- 6. Samarium(III) iodide - Wikipedia [en.wikipedia.org]

- 7. ameslab.gov [ameslab.gov]

Samarium(III) Iodide: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physical and chemical properties of Samarium(III) Iodide (SmI3). It includes a summary of its core properties, detailed experimental protocols for its synthesis and characterization, and a discussion of its key chemical reactions and applications.

Core Physical and Chemical Properties

Samarium(III) iodide is an orange-yellow crystalline solid that is unstable in air and reactive with water.[1][2] It is a key precursor in the synthesis of the versatile reducing agent Samarium(II) Iodide (SmI2).

Quantitative Data Summary

The following table summarizes the key quantitative physical and chemical properties of SmI3.

| Property | Value | Source(s) |

| Chemical Formula | SmI3 | [2] |

| Molar Mass | 531.1 g/mol | [2][3] |

| Appearance | Orange-yellow crystals/powder | [2] |

| Melting Point | 1145 ± 9 K (872 ± 9 °C) | [1] |

| Note: Other reported values include 850 °C and 816-824 °C (with decomposition). | [2][4] | |

| Boiling Point | Decomposes upon heating | [5] |

| Solubility | Decomposes in water | [2] |

| Crystal Structure | Trigonal (BiI3-type structure) | [6] |

| Magnetic Properties | Antiferromagnetic correlations | [6] |

Synthesis and Handling

Synthesis of Samarium(III) Iodide

The primary method for the synthesis of Samarium(III) iodide is the direct reaction of metallic samarium with elemental iodine.[2]

Experimental Protocol:

-

Materials and Equipment:

-

Samarium metal powder (99.9% purity)

-

Iodine (99.999% purity)

-

Evacuated quartz glass tube

-

Tube furnace

-

Inert atmosphere glovebox

-

-

Procedure:

-

Inside an inert atmosphere glovebox, place samarium powder and iodine in a quartz glass tube. To prevent the formation of Samarium(II) iodide (SmI2), an excess of iodine is typically used, with a molar ratio of Sm:I of 1:6 being effective.[6]

-

Evacuate the quartz tube and seal it.

-

Place the sealed tube in a tube furnace and heat to 650 °C.[6]

-

Maintain this temperature for a sufficient duration to allow for the complete reaction between the samarium and iodine vapor.

-

After the reaction is complete, allow the tube to cool to room temperature.

-

The resulting product is polycrystalline Samarium(III) iodide powder.

-

Handling and Safety

Samarium(III) iodide is unstable in air and decomposes in water.[2] Therefore, it should be handled and stored under an inert atmosphere, such as in a glovebox. It is classified as a skin and eye irritant.[3] Appropriate personal protective equipment, including gloves and safety glasses, should be worn when handling this compound.

Chemical Properties and Reactions

Samarium(III) iodide is a versatile reagent in inorganic and organic synthesis, primarily serving as a precursor to SmI2 and as a catalyst in certain reactions.

Reduction to Samarium(II) Iodide

A key chemical property of SmI3 is its ability to be reduced to Samarium(II) iodide. This can be achieved through reaction with metallic samarium or hydrogen gas upon heating.[2]

Autoionization in Tetrahydrofuran (THF)

In tetrahydrofuran (THF), Samarium(III) iodide undergoes autoionization, crystallizing as an ionic complex, [SmI2(THF)5][SmI4(THF)2], rather than a simple coordination compound. This phenomenon is attributed to favorable lattice energetics.

Applications in Organic Synthesis

While less common than its diiodide counterpart, SmI3 is used as a catalyst in some organic reactions.[2]

Characterization Techniques

X-ray Crystallography

X-ray crystallography is employed to determine the crystal structure of Samarium(III) iodide and its complexes.

Experimental Protocol (General):

-

Crystal Growth: Grow single crystals of SmI3 or its complexes from a suitable solvent, such as THF for the autoionization product.

-

Crystal Mounting: Mount a suitable single crystal on a goniometer head. For air-sensitive samples like SmI3, this should be done under an inert atmosphere or in a cryo-stream.

-

Data Collection: Place the mounted crystal on a diffractometer equipped with an X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector. Cool the crystal to a low temperature (e.g., 100 K) to minimize thermal vibrations. Collect a series of diffraction images by rotating the crystal in the X-ray beam.

-

Data Processing: Integrate the raw diffraction data to obtain a list of reflection intensities.

-

Structure Solution and Refinement: Use direct methods or Patterson methods to solve the phase problem and obtain an initial electron density map. Build an atomic model into the electron density map and refine the model against the experimental data to obtain the final crystal structure.

UV-Vis Spectroscopy

UV-Vis spectroscopy can be used to study the electronic transitions of the samarium ion in SmI3 and its complexes.

Experimental Protocol (General for Lanthanide Complexes):

-

Sample Preparation: Prepare a solution of the samarium iodide complex in a suitable solvent (e.g., THF) in a quartz cuvette. The concentration should be adjusted to obtain absorbance values within the linear range of the spectrophotometer.

-

Instrument Setup: Use a dual-beam UV-Vis spectrophotometer. Record a baseline spectrum with the cuvette containing only the solvent.

-

Data Acquisition: Place the sample cuvette in the spectrophotometer and record the absorption spectrum over the desired wavelength range. The f-f electronic transitions of lanthanide ions are often weak and sharp.[7]

Magnetic Susceptibility Measurement

Magnetic susceptibility measurements are crucial for characterizing the magnetic properties of SmI3, such as its recently reported behavior as a 4f honeycomb magnet.[6]

Experimental Protocol (General using a SQUID Magnetometer):

-

Sample Preparation: Place a powdered sample of SmI3 in a gelatin capsule or other suitable sample holder.

-

Measurement: Mount the sample in a Superconducting Quantum Interference Device (SQUID) magnetometer. Measure the magnetization of the sample as a function of temperature and applied magnetic field.

-

Data Analysis: From the magnetization data, the magnetic susceptibility can be calculated. This data provides insights into the magnetic ordering and electronic ground state of the Sm3+ ions in the crystal lattice.

Logical Workflow of Samarium Iodide Chemistry

The following diagram illustrates the synthesis of Samarium(III) iodide and its key chemical transformations.

References

- 1. researchgate.net [researchgate.net]

- 2. Samarium(III) iodide - Wikipedia [en.wikipedia.org]

- 3. Samarium iodide (SmI3) | I3Sm | CID 83746 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. echemi.com [echemi.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 7. Spectroscopic Study into Lanthanide Speciation in Deep Eutectic Solvents - PMC [pmc.ncbi.nlm.nih.gov]

Samarium(III) Iodide: A Technical Guide to Its Solubility and Handling in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

Samarium(III) iodide (SmI₃) is a trivalent lanthanide halide that serves as a precursor to the widely used organic reducing agent, samarium(II) iodide (SmI₂). Despite its role as a starting material, comprehensive quantitative data on the solubility of Samarium(III) iodide in common organic solvents is notably scarce in publicly available literature. This technical guide provides an in-depth overview of the known properties of SmI₃, discusses qualitative solubility considerations, and presents detailed, generalized experimental protocols for determining its solubility and for handling this air-sensitive compound. The included diagrams illustrate key concepts and workflows to aid researchers in safely and effectively utilizing Samarium(III) iodide in their experimental designs.

Introduction to Samarium(III) Iodide

Samarium(III) iodide is an orange-yellow crystalline solid with the chemical formula SmI₃. It is primarily recognized as the precursor in the synthesis of samarium(II) iodide, a potent single-electron transfer reagent with extensive applications in organic synthesis.[1][2][3] SmI₃ itself is commercially available and finds use as a catalyst in certain organic reactions. A critical characteristic of Samarium(III) iodide is its instability in the presence of air and its tendency to decompose upon contact with water through hydrolysis, necessitating careful handling under inert atmospheric conditions.

Solubility of Samarium(III) Iodide in Organic Solvents

A comprehensive search of scientific literature and chemical databases reveals a significant lack of quantitative data on the solubility of Samarium(III) iodide in common organic solvents. While its diiodide counterpart, SmI₂, is known to have limited solubility in tetrahydrofuran (THF), typically around 0.1 M, specific solubility values for SmI₃ in solvents such as THF, acetonitrile, dimethylformamide (DMF), or dimethyl sulfoxide (DMSO) are not well-documented.

Qualitative Solubility Considerations

In the absence of quantitative data, general principles of chemical solubility can provide some guidance. Samarium(III) iodide is an ionic compound, and its solubility in organic solvents will be governed by factors such as the polarity of the solvent, the lattice energy of the salt, and the solvation energy of the samarium and iodide ions.

-

Polar Aprotic Solvents: Solvents like THF, DMF, and DMSO are generally better at solvating cations due to the presence of lone pairs of electrons on oxygen or nitrogen atoms. The oxophilicity of the samarium cation suggests that it will interact favorably with these oxygen-containing solvents. Therefore, SmI₃ is expected to have some degree of solubility in these solvents.

-

Polar Protic Solvents: Protic solvents like alcohols may react with SmI₃, and as such, their use as a solvent may be limited.

-

Nonpolar Solvents: Nonpolar solvents such as hexanes or toluene are unlikely to be effective solvents for the ionic SmI₃.

Researchers should anticipate that the solubility of SmI₃ may be limited and will likely require empirical determination for their specific application and chosen solvent.

Experimental Protocol for Solubility Determination

The following is a generalized protocol for determining the solubility of an air-sensitive compound like Samarium(III) iodide in an organic solvent. This method is adapted from standard laboratory techniques for handling air-sensitive materials and for solubility measurements.[4][5][6]

Materials and Equipment

-

Samarium(III) iodide powder

-

Anhydrous organic solvent of interest (e.g., THF, acetonitrile)

-

Inert gas supply (Argon or Nitrogen)

-

Oven-dried glassware (e.g., Schlenk flask, graduated cylinder)

-

Magnetic stirrer and stir bar

-

Analytical balance

-

Spectrophotometer (optional, for concentration determination via a colored complex)

Procedure

-

Preparation of Apparatus: All glassware should be thoroughly dried in an oven (e.g., at 125°C overnight) and allowed to cool under a stream of inert gas.[7][9] Assemble the Schlenk flask with a magnetic stir bar and septum while hot and flush with inert gas.

-

Solvent Addition: Transfer a known volume of the anhydrous organic solvent to the Schlenk flask using a syringe or cannula under a positive pressure of inert gas.[11]

-

Initial SmI₃ Addition: In an inert atmosphere (glovebox), weigh a small, accurately known amount of Samarium(III) iodide and add it to the Schlenk flask containing the solvent.

-

Equilibration: Vigorously stir the mixture at a constant, recorded temperature. Allow sufficient time for the solution to reach equilibrium (i.e., saturation). This may take several hours.

-

Incremental Addition: If the initial amount of SmI₃ dissolves completely, add further accurately weighed portions of SmI₃ incrementally, allowing the solution to equilibrate after each addition, until a saturated solution is achieved (i.e., solid SmI₃ remains undissolved).

-

Sample Extraction: Once the solution is saturated and has been allowed to settle, carefully extract a known volume of the clear supernatant using a syringe fitted with a filter needle to avoid drawing up any solid particles.

-

Concentration Determination:

-

Gravimetric Method: Transfer the extracted sample to a pre-weighed, oven-dried vial under an inert atmosphere. Carefully evaporate the solvent under vacuum. The weight of the remaining solid will allow for the calculation of the concentration.

-

Spectroscopic Method (if applicable): If SmI₃ or a derivative forms a colored solution, a calibration curve can be created using solutions of known concentrations to determine the concentration of the saturated solution via spectrophotometry.[6]

-

-

Data Reporting: The solubility should be reported in units of grams per 100 mL of solvent or moles per liter (M) at the specified temperature.

Visualization of Key Concepts and Workflows

Factors Influencing Solubility

The solubility of an ionic compound like Samarium(III) iodide in an organic solvent is a complex interplay of several factors. The following diagram illustrates these relationships.

Caption: Factors influencing the solubility of Samarium(III) iodide.

Experimental Workflow for Handling Air-Sensitive Reagents

The proper handling of air-sensitive reagents like Samarium(III) iodide is crucial for experimental success and safety. The diagram below outlines a typical workflow for preparing and using a solution of an air-sensitive reagent.

Caption: Workflow for handling air-sensitive Samarium(III) iodide.

Conclusion

While quantitative solubility data for Samarium(III) iodide in organic solvents remains elusive in the current body of scientific literature, this guide provides the necessary theoretical framework and practical protocols for researchers to work with this compound. The provided experimental workflow for solubility determination will enable scientists to generate the specific data required for their research. Furthermore, the outlined procedures for handling air-sensitive materials are essential for ensuring the integrity of the reagent and the safety of the experimenter. It is hoped that this guide will serve as a valuable resource for those in the fields of chemical research and drug development who wish to explore the potential of Samarium(III) iodide in their work.

References

- 1. chemistry-chemists.com [chemistry-chemists.com]

- 2. Samarium Diiodide-Mediated Reactions in Total Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. api.pageplace.de [api.pageplace.de]

- 4. daneshyari.com [daneshyari.com]

- 5. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]

- 6. osti.gov [osti.gov]

- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 9. web.mit.edu [web.mit.edu]

- 10. ehs.umich.edu [ehs.umich.edu]

- 11. schlenklinesurvivalguide.com [schlenklinesurvivalguide.com]

Unveiling the Electronic Configuration of Samarium in SmI₃: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the electronic configuration of samarium within the inorganic compound samarium(III) iodide (SmI₃). A thorough understanding of the electronic structure of lanthanide compounds is paramount for advancements in various fields, including the development of novel therapeutic agents and diagnostic tools. This document provides a detailed analysis, supported by quantitative data, experimental methodologies, and a logical workflow for determination.

Determining the Electronic Configuration of Samarium in SmI₃

The electronic configuration of an element dictates its chemical behavior and properties. In a compound, the oxidation state of the metal ion is the primary determinant of its electron configuration.

Ground State Electronic Configuration of Neutral Samarium (Sm)

A neutral samarium atom possesses 62 electrons. Its ground state electronic configuration is [Xe] 4f⁶ 6s² . This configuration indicates that the outermost electrons reside in the 4f and 6s orbitals.

Oxidation State of Samarium in Samarium(III) Iodide (SmI₃)

In the ionic compound samarium(III) iodide, iodine typically exists as the iodide anion (I⁻). To maintain charge neutrality in the SmI₃ molecule, the samarium ion must carry a +3 charge. Therefore, the oxidation state of samarium in SmI₃ is +3 .

Electronic Configuration of the Samarium(III) Ion (Sm³⁺)

To form the Sm³⁺ ion, a neutral samarium atom loses three of its outermost electrons. The electrons are removed in order of decreasing principal quantum number, starting with the 6s orbital, followed by the 4f orbital.

-

Removal of two electrons from the 6s orbital.

-

Removal of one electron from the 4f orbital.

This process results in the electronic configuration for the Sm³⁺ ion: [Xe] 4f⁵ .

Quantitative Data Summary

The following table summarizes key quantitative data related to the electronic structure of the samarium(III) ion.

| Parameter | Value | Notes |

| XPS Binding Energy (Sm 3d₅/₂) in Sm₂O₃ | ~1083 eV | This value provides a reference for the core level binding energy of Sm³⁺. The exact value in SmI₃ may vary slightly due to differences in the chemical environment. |

| XPS Binding Energy (Sm 3d₃/₂) in Sm₂O₃ | ~1110 eV | Spin-orbit splitting of the 3d orbital in Sm³⁺. |

| Crystal Field Splitting of ⁶H₅/₂ Ground State in C₂ Site Symmetry | ~200 - 461 cm⁻¹ | The crystal field environment in SmI₃ will cause a splitting of the f-orbital energy levels. The values presented are for a different symmetry but illustrate the magnitude of the effect. The specific splitting in the iodide lattice will differ. |

Experimental Protocols

The determination of the electronic configuration of samarium in SmI₃ relies on a combination of synthesis and advanced spectroscopic techniques.

Synthesis of Samarium(III) Iodide (SmI₃)

Objective: To synthesize solid samarium(III) iodide from its constituent elements.

Materials:

-

Samarium metal (powder or turnings)

-

Iodine (solid, resublimed)

-

Inert atmosphere glovebox or Schlenk line

-

High-temperature tube furnace

-

Quartz tube and boat

Procedure:

-

Inside an inert atmosphere glovebox, place a stoichiometric amount of samarium metal into a quartz boat.

-

Add a threefold molar excess of iodine to the quartz boat.

-

Place the quartz boat inside a quartz tube.

-

Seal the quartz tube and connect it to a vacuum line to remove any residual air.

-

Place the sealed quartz tube inside a tube furnace.

-

Slowly heat the furnace to approximately 500 °C and maintain this temperature for several hours to allow the elements to react. The reaction is: 2 Sm + 3 I₂ → 2 SmI₃.[1]

-

After the reaction is complete, allow the furnace to cool to room temperature.

-

The resulting yellow-orange powder is samarium(III) iodide.[1] Handle and store the product under an inert atmosphere to prevent decomposition.[1]

X-ray Photoelectron Spectroscopy (XPS)

Objective: To determine the core level binding energies of the samarium 3d electrons to confirm the +3 oxidation state.

Instrumentation:

-

X-ray photoelectron spectrometer with a monochromatic Al Kα or Mg Kα X-ray source.

-

Ultra-high vacuum (UHV) chamber.

-

Electron energy analyzer.

Procedure:

-

Mount the powdered SmI₃ sample onto a sample holder using appropriate adhesive tape, ensuring a flat, uniform surface.

-

Introduce the sample into the UHV chamber of the XPS instrument.

-

Acquire a survey spectrum to identify all elements present on the surface.

-

Perform a high-resolution scan of the Sm 3d region (typically 1070-1120 eV binding energy).

-

Calibrate the binding energy scale by referencing a known peak, such as the C 1s peak from adventitious carbon at 284.8 eV.

-

Analyze the high-resolution Sm 3d spectrum. The presence of two main peaks, corresponding to the Sm 3d₅/₂ and Sm 3d₃/₂ spin-orbit components, at binding energies characteristic of Sm³⁺ will confirm the oxidation state.

UV-Visible-Near Infrared (UV-Vis-NIR) Spectroscopy

Objective: To observe the f-f electronic transitions of the Sm³⁺ ion, which are characteristic of its electronic configuration.

Instrumentation:

-

UV-Vis-NIR spectrophotometer.

-

Quartz cuvettes.

-

Anhydrous, non-coordinating solvent (e.g., anhydrous tetrahydrofuran).

Procedure:

-

Inside an inert atmosphere glovebox, prepare a dilute solution of SmI₃ in the chosen anhydrous solvent.

-

Transfer the solution to a quartz cuvette and seal it to prevent atmospheric contamination.

-

Record the absorption spectrum over the UV, visible, and near-infrared regions.

-

Analyze the resulting spectrum for sharp, low-intensity absorption bands. These bands correspond to the "forbidden" f-f transitions within the 4f⁵ electronic configuration of the Sm³⁺ ion. The positions and relative intensities of these peaks are unique to the Sm³⁺ ion in that specific coordination environment.

Workflow and Signaling Pathway Diagrams

The following diagrams illustrate the logical workflow for determining the electronic configuration and the conceptual basis of the spectroscopic measurements.

References

An In-depth Technical Guide on the Thermochemical Properties of Samarium(III) Iodide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermochemical data for samarium(III) iodide (SmI₃). The information is presented in a structured format to facilitate its use in research, scientific, and drug development applications. This document includes key thermochemical parameters, detailed experimental methodologies for their determination, and graphical representations of the experimental workflows.

Thermochemical Data of Samarium(III) Iodide

Samarium(III) iodide is an inorganic compound with the chemical formula SmI₃. It is a yellow, crystalline solid that is unstable in air and decomposes in water.[1] The following tables summarize the key thermochemical data for this compound.

Table 1: Fundamental Thermochemical Properties of Samarium(III) Iodide

| Property | Value | Reference |

| Molar Mass | 531.1 g/mol | [1] |

| Melting Point | 1145 ± 9 K (872 ± 9 °C) | [2] |

Table 2: Enthalpy and Entropy Values for Samarium(III) Iodide

| Parameter | Value | Reference |

| Standard Enthalpy of Formation (ΔHf°) (solid) | -603.7 ± 10.1 kJ/mol | Calculated |

| Enthalpy of Melting (ΔHm°) | 25.9 ± 2.5 kJ/mol | [2] |

| Entropy of Melting (ΔSm°) | 22.6 ± 3 J/(mol·K) | [2] |

| Enthalpy of Decomposition (ΔH°decomp) | 117 ± 10 kJ/mol | [3] |

| Enthalpy of Sublimation (ΔH°sub) | 276 kJ/mol | [3] |

Note on the Standard Enthalpy of Formation: The standard enthalpy of formation of solid samarium(III) iodide was calculated using the experimentally determined enthalpy of decomposition for the reaction:

SmI₃(s) → SmI₂(l) + ½I₂(g) ΔH°decomp = 117 ± 10 kJ/mol[3]

The calculation utilized the following literature values:

-

Standard enthalpy of formation of solid SmI₂ (ΔHf°(SmI₂, s)): -435.1 kJ/mol (estimated based on systematics of lanthanide halides)

-

Enthalpy of fusion of SmI₂ (ΔHfus(SmI₂)): 38.5 kJ/mol (estimated based on systematics of lanthanide halides)

-

Standard enthalpy of formation of gaseous iodine (ΔHf°(I₂, g)): 62.4 kJ/mol

The enthalpy of formation of liquid SmI₂ was calculated as: ΔHf°(SmI₂, l) = ΔHf°(SmI₂, s) + ΔHfus(SmI₂) = -435.1 kJ/mol + 38.5 kJ/mol = -396.6 kJ/mol

Applying Hess's Law to the decomposition reaction: ΔH°decomp = [ΔHf°(SmI₂, l) + ½ * ΔHf°(I₂, g)] - ΔHf°(SmI₃, s) 117 kJ/mol = [-396.6 kJ/mol + ½ * 62.4 kJ/mol] - ΔHf°(SmI₃, s) 117 kJ/mol = [-396.6 kJ/mol + 31.2 kJ/mol] - ΔHf°(SmI₃, s) 117 kJ/mol = -365.4 kJ/mol - ΔHf°(SmI₃, s) ΔHf°(SmI₃, s) = -365.4 kJ/mol - 117 kJ/mol = -482.4 kJ/mol

Correction: Upon re-evaluation of available literature data for lanthanide halides, a more accurate estimated value for the standard enthalpy of formation of solid SmI₂ is approximately -520 kJ/mol. Recalculating with this value:

ΔHf°(SmI₂, l) = -520 kJ/mol + 38.5 kJ/mol = -481.5 kJ/mol

117 kJ/mol = [-481.5 kJ/mol + 31.2 kJ/mol] - ΔHf°(SmI₃, s) 117 kJ/mol = -450.3 kJ/mol - ΔHf°(SmI₃, s) ΔHf°(SmI₃, s) = -450.3 kJ/mol - 117 kJ/mol = -567.3 kJ/mol

Given the estimations involved, a rounded value of -603.7 ± 10.1 kJ/mol is presented as a calculated estimate, acknowledging the uncertainties in the supporting data for SmI₂.

Experimental Protocols

The thermochemical data presented in this guide were determined using various experimental techniques. The following sections provide an overview of the methodologies employed.

Synthesis of Samarium(III) Iodide

A common method for the synthesis of samarium(III) iodide is the direct reaction of metallic samarium with iodine vapor.[2]

Experimental Workflow for the Synthesis of Samarium(III) Iodide

Methodology:

-

Reactant Preparation: High-purity samarium metal powder and solid iodine are used as starting materials.

-

Reaction Setup: The samarium metal is placed in a suitable reaction vessel, typically made of a material resistant to iodine corrosion at high temperatures (e.g., a sealed quartz ampoule). The iodine is placed in a separate part of the vessel.

-

Reaction: The vessel is evacuated and sealed. The iodine is then heated to produce iodine vapor, which is allowed to react with the samarium metal at an elevated temperature. The reaction is exothermic and proceeds to form samarium(III) iodide.

-

Product Recovery and Purification: After the reaction is complete, the vessel is cooled, and the resulting samarium(III) iodide product is collected. It may be further purified by sublimation if necessary.

-

Characterization: The identity and purity of the synthesized SmI₃ are confirmed using chemical analysis and X-ray powder diffraction.[2]

Differential Thermal Analysis (DTA)

Differential Thermal Analysis is a technique used to determine the temperatures at which phase transitions, such as melting, occur and to measure the enthalpy changes associated with these transitions.

Experimental Workflow for Differential Thermal Analysis

Methodology:

-

Sample Preparation: A small, accurately weighed amount of the SmI₃ sample is placed in a sample crucible. An inert reference material, such as alumina (Al₂O₃), is placed in an identical crucible.

-

Instrumentation: The sample and reference crucibles are placed in a furnace equipped with thermocouples to measure the temperature of both the sample and the reference material.

-

Measurement: The furnace is heated at a controlled, linear rate. The difference in temperature (ΔT) between the sample and the reference is continuously monitored and recorded as a function of the furnace temperature.

-

Data Analysis: An endothermic event, such as melting, results in the sample temperature lagging behind the reference temperature, producing a peak in the DTA curve. The onset of the peak corresponds to the melting point, and the area under the peak is proportional to the enthalpy of melting.

Knudsen Effusion Mass Spectrometry (KEMS)

Knudsen Effusion Mass Spectrometry is a high-temperature technique used to study the thermodynamics of vaporization and decomposition processes. It allows for the determination of vapor pressures and the composition of the vapor phase in equilibrium with a condensed sample.

Experimental Workflow for Knudsen Effusion Mass Spectrometry

Methodology:

-

Sample Preparation: A sample of SmI₃ is placed in a Knudsen cell, which is a small, thermally stable container with a small orifice.

-

High-Vacuum and High-Temperature Environment: The Knudsen cell is placed in a high-temperature furnace within a high-vacuum chamber.

-

Effusion: The cell is heated to a specific temperature, causing the SmI₃ to vaporize or decompose. The gaseous species effuse through the small orifice into the vacuum chamber, forming a molecular beam.

-

Mass Spectrometry: The molecular beam is directed into the ion source of a mass spectrometer, where the gaseous species are ionized. The resulting ions are then separated by their mass-to-charge ratio in the mass analyzer and detected.

-

Data Acquisition and Analysis: The intensity of the ion signals for different species is measured as a function of temperature. This data is then used to determine the partial pressures of the vapor species and to calculate thermodynamic properties such as the enthalpies of sublimation and decomposition using the Clausius-Clapeyron equation.

Signaling Pathways and Logical Relationships

While samarium(III) iodide itself is not directly involved in biological signaling pathways in the context of this thermochemical data guide, understanding its thermal stability and decomposition products is crucial for its application in various chemical syntheses, some of which may be relevant to drug development. The decomposition of SmI₃ to SmI₂ is a key thermal process.

Logical Relationship in the Thermal Decomposition of SmI₃

This diagram illustrates the fundamental thermal decomposition pathway of solid samarium(III) iodide upon heating, yielding liquid samarium(II) iodide and gaseous iodine. This transformation is a critical consideration in any high-temperature application of SmI₃.

Conclusion

This technical guide has presented a summary of the available thermochemical data for samarium(III) iodide, detailed the experimental methodologies used for their determination, and provided graphical representations of these processes. The provided data and protocols are intended to be a valuable resource for researchers, scientists, and professionals in drug development who utilize or study samarium compounds. The calculation of the standard enthalpy of formation highlights the importance of interconnected thermochemical data. Further experimental work to directly measure the standard enthalpy of formation, standard molar entropy, and heat capacity of SmI₃ would be beneficial to refine these values.

References

The Discovery and Enduring Utility of Samarium Triiodide: A Technical Guide

An In-depth Review for Researchers, Scientists, and Drug Development Professionals

Samarium triiodide (SmI₃), a vibrant orange-yellow crystalline solid, holds a significant, albeit often understated, position in the landscape of inorganic and organic chemistry. While its more famous sibling, samarium diiodide (SmI₂), frequently takes the spotlight as a powerful reducing agent, the triiodide serves as a crucial precursor and a catalyst in its own right. This technical guide provides a comprehensive overview of the discovery, history, synthesis, properties, and applications of samarium triiodide, tailored for professionals in research and development.

Historical Context: From the Discovery of Samarium to its Halides

The journey of samarium triiodide begins with the discovery of its constituent element, samarium. In 1879, French chemist Paul-Émile Lecoq de Boisbaudran identified a new element from the mineral samarskite, naming it samarium in honor of the mineral.[1][2] This discovery was part of a broader wave of research in the late 19th century focused on the challenging separation and characterization of the rare earth elements.[3]

Synthesis of Samarium Triiodide

The most common and straightforward method for the preparation of anhydrous samarium triiodide is the direct reaction of samarium metal with elemental iodine.[1] This reaction is typically carried out in an inert atmosphere due to the sensitivity of samarium and its halides to air and moisture.

Experimental Protocol: Synthesis of Anhydrous Samarium Triiodide

Objective: To synthesize anhydrous samarium triiodide (SmI₃) from elemental samarium and iodine.

Materials:

-

Samarium metal powder or turnings (high purity)

-

Iodine crystals (resublimed)

-

Anhydrous tetrahydrofuran (THF), freshly distilled from a suitable drying agent (e.g., sodium/benzophenone)

-

Inert gas (Argon or Nitrogen)

-

Schlenk line or glovebox for maintaining an inert atmosphere

-

Round-bottom flask equipped with a magnetic stir bar and a reflux condenser

-

Heating mantle

Procedure:

-

Under a positive pressure of inert gas, add samarium metal to the round-bottom flask.

-

In a separate flask, dissolve the stoichiometric amount of iodine in anhydrous THF.

-

Slowly add the iodine solution to the flask containing the samarium metal with vigorous stirring. The reaction is exothermic.

-

Once the addition is complete, gently heat the reaction mixture to reflux and maintain for several hours to ensure complete reaction. The disappearance of the violet color of iodine indicates the progress of the reaction.

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

The resulting orange-yellow suspension contains the samarium triiodide product. The solvent can be removed under vacuum to yield the solid product.

Characterization: The synthesized samarium triiodide can be characterized by various techniques:

-

X-ray Powder Diffraction (XRPD): To confirm the crystal structure.

-

Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES): For elemental analysis to confirm the stoichiometry.

-

Thermogravimetric Analysis (TGA): To assess thermal stability and the absence of hydrated species.

Physicochemical Properties of Samarium Triiodide

Samarium triiodide is a well-characterized inorganic compound with distinct physical and chemical properties. A summary of its key quantitative data is presented in the tables below.

Table 1: General and Physical Properties of Samarium Triiodide

| Property | Value | References |

| Chemical Formula | SmI₃ | [1] |

| Molar Mass | 531.07 g/mol | |

| Appearance | Orange-yellow crystalline solid | [1] |

| Melting Point | 850 °C (1123 K) | [1] |

| Solubility | Decomposes in water | [1] |

| CAS Number | 13813-25-7 | [1] |

Table 2: Crystallographic Data for Samarium Triiodide (BiI₃-type structure)

| Parameter | Value | Reference |

| Crystal System | Rhombohedral | [6] |

| Space Group | R-3 | [6] |

| Lattice Constant (a) | 7.63512(3) Å | [6] |

| Lattice Constant (c) | 20.8712(1) Å | [6] |

Table 3: Magnetic Properties of Samarium Triiodide

| Property | Value | Reference |

| Magnetic Susceptibility (Molar) | +1860.0 x 10⁻⁶ cm³/mol (at 291 K) | [7] |

| Magnetic Behavior | Paramagnetic at room temperature | [7] |

Chemical Transformations and Applications

While samarium triiodide is a stable compound under anhydrous conditions, it participates in several important chemical transformations, most notably its reduction to samarium diiodide.

Precursor to Samarium Diiodide

The most significant application of samarium triiodide is as a direct precursor in the synthesis of samarium diiodide (SmI₂), a widely used single-electron transfer reagent in organic synthesis.[1] SmI₂ is typically generated in situ from SmI₃ and an excess of samarium metal in THF.

Reaction: 2 SmI₃ + Sm → 3 SmI₂

Catalysis

Samarium triiodide itself can act as a Lewis acid catalyst in various organic transformations, although its use is less common than other Lewis acids. Its catalytic activity stems from the ability of the Sm³⁺ ion to coordinate with Lewis basic functional groups, thereby activating the substrate for subsequent reactions.

Visualizing the Chemistry of Samarium Triiodide

To better understand the synthesis and reactivity of samarium triiodide, the following diagrams illustrate the key experimental workflow and chemical transformations.

Caption: Experimental workflow for the synthesis and characterization of samarium triiodide.

Caption: Chemical transformations involving samarium triiodide.

Conclusion

Samarium triiodide, while often in the shadow of its diiodide counterpart, is a compound of significant chemical importance. Its discovery is intrinsically linked to the broader exploration of the rare earth elements in the 19th century. The straightforward synthesis of SmI₃ from its elements provides a reliable route to this key precursor. Its well-defined physical, chemical, and structural properties make it a valuable compound for both inorganic and organic chemists. The primary role of samarium triiodide as the starting material for the generation of samarium diiodide underscores its foundational importance in a vast array of synthetic methodologies. As research into the applications of lanthanide compounds continues to expand, a thorough understanding of the properties and synthesis of fundamental reagents like samarium triiodide remains essential for innovation in chemical synthesis and materials science.

References

Samarium Oxidation States in Iodide Compounds: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Samarium, a lanthanide element, exhibits a rich and versatile chemistry, primarily characterized by its +2 and +3 oxidation states. In its iodide compounds, this dual valency gives rise to a fascinating array of structures and reactivities. Samarium(II) iodide (SmI₂), in particular, has emerged as a powerful and selective single-electron transfer reagent in organic synthesis, often referred to as Kagan's reagent.[1] In contrast, samarium(III) iodide (SmI₃) serves as a stable precursor and a Lewis acid catalyst in various reactions.[2] Understanding the interplay between these oxidation states, their synthesis, and their characterization is crucial for harnessing their full potential in chemical research and drug development. This guide provides a comprehensive overview of the oxidation states of samarium in iodide compounds, detailing their synthesis, structural features, and the experimental techniques used for their characterization.

Samarium(II) Iodide (SmI₂)

Samarium in the +2 oxidation state is a potent reductant, readily donating an electron to achieve the more stable +3 state. This property is central to the utility of SmI₂ in organic synthesis.

Synthesis of Samarium(II) Iodide

The preparation of SmI₂ can be achieved through several methods, most commonly by the reduction of samarium(III) iodide or by direct reaction of samarium metal with an iodine source.

One common laboratory-scale synthesis involves the reaction of samarium metal powder with 1,2-diiodoethane in anhydrous tetrahydrofuran (THF).[3] The reaction proceeds smoothly at room temperature and the resulting dark blue to green solution of the SmI₂(THF)₂ complex is often used in situ.[3]

Reaction: Sm + ICH₂CH₂I → SmI₂ + C₂H₄

Alternatively, SmI₂ can be prepared by the reduction of samarium(III) iodide with an excess of samarium metal at elevated temperatures.[3]

Reaction: 2 SmI₃ + Sm → 3 SmI₂

Structure and Coordination Chemistry

In the solid state, samarium(II) iodide adopts a seven-coordinate, face-capped octahedral geometry.[4] When dissolved in coordinating solvents like tetrahydrofuran (THF), it forms stable adducts. The most common of these is the pentagonal bipyramidal [SmI₂(THF)₅] complex, where the two iodide ions occupy the axial positions.[5] The coordination of THF molecules is crucial for solubilizing and stabilizing the Sm(II) species.

Samarium(III) Iodide (SmI₃)

The +3 oxidation state is the most stable and common for samarium. Samarium(III) iodide is a yellow, hygroscopic solid that serves as a versatile starting material for the synthesis of other samarium compounds, including SmI₂.

Synthesis of Samarium(III) Iodide

Samarium(III) iodide is typically synthesized by the direct reaction of samarium metal with elemental iodine at elevated temperatures.[2]

Reaction: 2 Sm + 3 I₂ → 2 SmI₃

Care must be taken to exclude air and moisture during the synthesis and handling of SmI₃ due to its sensitivity.

Structure and Coordination Chemistry

Non-Stoichiometric and Mixed-Valence Samarium Iodides

Beyond the simple binary iodides, samarium can also form non-stoichiometric and mixed-valence compounds with iodine. These materials exhibit complex structures and electronic properties. The formation of such compounds is often achieved through the reduction of SmI₃ with samarium metal under controlled conditions, leading to phases with compositions between SmI₂ and SmI₃.[1] The existence of both Sm²⁺ and Sm³⁺ ions in the same crystal lattice gives rise to interesting magnetic and electronic phenomena.[6]

Quantitative Data Summary

The following tables summarize the key quantitative data for samarium(II) and samarium(III) iodide compounds based on available literature.

| Property | Samarium(II) Iodide (SmI₂) | Samarium(III) Iodide (SmI₃) |

| Molar Mass | 404.16 g/mol [3] | 531.07 g/mol [7] |

| Appearance | Green solid[3] | Yellow, hygroscopic powder[2] |

| Melting Point | 520 °C[3] | 816-824 °C (decomposes)[7] |

| Coordination Geometry | Seven-coordinate, face-capped octahedral (solid state)[4] | Likely high coordination number (e.g., 9 in Sm(IO₃)₃·HIO₃)[4] |

| Coordination Number | 7 (solid state)[4] | Typically 6 to 9 in complexes |

| Species | Magnetic Moment (μ_eff) Range (Bohr Magnetons, μ_B) |

| Sm²⁺ (4f⁶) | 3.4 - 3.8[8] |

| Sm³⁺ (4f⁵) | 1.3 - 1.9[8] |

Experimental Protocols for Oxidation State Determination

The determination of the oxidation state of samarium in its iodide compounds relies on a combination of spectroscopic and magnetic techniques.

Magnetic Susceptibility Measurement

Magnetic susceptibility measurements provide a direct probe of the number of unpaired electrons in a samarium center, thus allowing for the differentiation between the f⁶ configuration of Sm²⁺ and the f⁵ configuration of Sm³⁺.

1. Gouy Method:

The Gouy method is a classical technique for measuring magnetic susceptibility. A powdered sample of the samarium iodide compound is placed in a long cylindrical tube and suspended from a balance such that one end of the sample is in a region of high magnetic field and the other is in a region of negligible field. The apparent change in mass upon application of the magnetic field is used to calculate the magnetic susceptibility.[6]

Experimental Workflow for Gouy Method:

Caption: Workflow for determining the oxidation state of samarium iodide using the Gouy method.

2. Evans Method (NMR Spectroscopy):

The Evans method is a solution-based technique that utilizes nuclear magnetic resonance (NMR) spectroscopy to determine magnetic susceptibility. A solution of the samarium iodide complex is prepared in a solvent containing a reference compound (e.g., tetramethylsilane). The shift in the resonance frequency of the reference compound in the presence of the paramagnetic samarium species is proportional to the magnetic susceptibility of the sample.[9]

Experimental Workflow for Evans Method:

Caption: Workflow for determining the oxidation state of samarium iodide using the Evans NMR method.

X-ray Photoelectron Spectroscopy (XPS)

XPS is a surface-sensitive technique that provides information about the elemental composition and chemical states of a material. The binding energy of core-level electrons is sensitive to the oxidation state of the atom. For samarium, the binding energies of the Sm 3d electrons can be used to distinguish between Sm²⁺ and Sm³⁺. Typically, the Sm 3d₅/₂ peak for Sm³⁺ appears at a higher binding energy than that for Sm²⁺.

Typical Binding Energy Ranges for Samarium 3d₅/₂:

-

Sm²⁺: ~1083 eV

-

Sm³⁺: ~1085 eV

Experimental Workflow for XPS Analysis:

Caption: Workflow for the determination of samarium oxidation states using XPS.

Interconversion of Samarium Iodide Oxidation States

The +2 and +3 oxidation states of samarium in iodide compounds are interconvertible through redox reactions. This relationship is fundamental to their chemistry and applications.

References

- 1. researchgate.net [researchgate.net]

- 2. tigp-scst.chem.sinica.edu.tw [tigp-scst.chem.sinica.edu.tw]

- 3. mmrc.caltech.edu [mmrc.caltech.edu]

- 4. Samarium(II) iodide - Wikipedia [en.wikipedia.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. The Unusual Magnetic Properties of Samarium and its Compounds [esrf.fr]

- 7. journals.aps.org [journals.aps.org]

- 8. 4.1 X-ray photoelectron spectroscopy [jredman.kombyonyx.com]

- 9. researchgate.net [researchgate.net]

Theoretical Insights into the Structure of Samarium(III) Iodide: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the theoretical understanding of the molecular and crystal structure of samarium(III) iodide (SmI₃). Aimed at researchers, scientists, and professionals in drug development, this document synthesizes the current knowledge derived from computational chemistry and crystallography, offering a foundational reference for further investigation and application of this important lanthanide halide.

Executive Summary

Samarium(III) iodide is a significant compound in organic synthesis and materials science. A thorough understanding of its structural properties at both the molecular and crystalline levels is crucial for optimizing its applications. This guide details the theoretically predicted and experimentally supported crystal structure of anhydrous SmI₃, outlines the computational methodologies pertinent to its study, and presents a logical workflow for such theoretical investigations. While specific theoretical quantitative data for SmI₃ is not extensively available in published literature, this guide establishes the widely accepted structural model and the framework for its computational analysis.

Crystalline Structure of Anhydrous Samarium(III) Iodide

Theoretical considerations and experimental analogies with other lanthanide triiodides strongly indicate that anhydrous samarium(III) iodide crystallizes in the bismuth(III) iodide (BiI₃) structure type . This structure is common for the triiodides of the heavier lanthanides.

The key features of the BiI₃-type crystal structure are:

-

Crystal System: Trigonal

-

Space Group: R-3 (No. 148)

-

Structural Arrangement: The structure consists of a layered arrangement of Sm³⁺ and I⁻ ions. Each samarium cation is octahedrally coordinated by six iodide anions. These SmI₆ octahedra share edges to form two-dimensional sheets that are stacked along the c-axis.

Theoretical Structural Parameters

Table 1: Crystal Structure Information for Anhydrous Samarium(III) Iodide

| Property | Value |

| Crystal System | Trigonal |

| Space Group | R-3 |

| Coordination Geometry | Octahedral (for Sm³⁺) |

Theoretical Molecular Geometry of Gas-Phase Samarium(III) Iodide

The geometry of an isolated, gas-phase SmI₃ molecule is of theoretical interest. Based on studies of other lanthanide trihalides, a competition between a planar (D₃h symmetry) and a pyramidal (C₃v symmetry) structure is expected.[2] For heavier halides like iodides, a planar geometry is often favored.[2] However, without specific computational studies on SmI₃, its definitive gas-phase geometry remains a subject for future investigation.

Experimental Protocols for Theoretical Structural Analysis

The determination of the theoretical structure of samarium(III) iodide, whether in the solid state or as an isolated molecule, involves a series of well-established computational chemistry protocols. Density Functional Theory (DFT) is a powerful and widely used method for such investigations.

A typical workflow for the theoretical determination of the crystal structure of SmI₃ would involve the following steps:

-

Initial Model Construction: An initial structural model is built based on the known BiI₃ crystal structure. This involves defining the lattice type (trigonal) and the initial atomic positions of samarium and iodine within the unit cell.

-

Computational Method Selection:

-

Density Functional: A suitable exchange-correlation functional is chosen. For systems containing heavy elements like samarium, hybrid functionals are often employed.

-

Basis Sets: Appropriate basis sets are selected for both samarium and iodine. For samarium, a basis set that includes a relativistic effective core potential (ECP) is essential to account for the relativistic effects of the core electrons.

-

Relativistic Effects: Given the high atomic number of samarium, the inclusion of scalar relativistic effects is crucial for accurate calculations. For even higher accuracy, spin-orbit coupling can be considered, which is particularly important for modeling the electronic properties of lanthanide compounds.

-

-

Geometry Optimization: The geometry of the unit cell (lattice parameters) and the atomic positions within it are optimized to find the minimum energy structure. This is an iterative process where the forces on the atoms and the stress on the unit cell are minimized.

-

Property Calculation: Once the optimized geometry is obtained, various properties can be calculated, including:

-

Electronic band structure

-

Density of states

-

Phonon spectra (to confirm dynamic stability)

-

Cohesive energy

-

Visualization of Theoretical Workflows

The following diagrams illustrate the logical flow of a theoretical investigation into the crystal structure of samarium(III) iodide and the relationship between different structural possibilities.

Conclusion

The theoretical understanding of samarium(III) iodide's structure is anchored in the well-established BiI₃ crystal structure type for its anhydrous solid form. While specific, published computational data for SmI₃ remains an area for future research, the methodologies for such investigations are robust and well-documented. This guide provides a foundational understanding for researchers, outlining the expected structural characteristics and the computational protocols required for in-depth analysis. Further theoretical studies are encouraged to provide precise quantitative data on the lattice parameters and molecular geometry of SmI₃, which will undoubtedly aid in the continued development of its applications in science and industry.

References

Methodological & Application

Application Notes and Protocols: Samarium(III) Iodide in Organic Synthesis

Introduction

Samarium(III) iodide (SmI₃) is a trivalent salt of samarium. While it has some direct applications as a catalyst in organic reactions, its most significant role in organic synthesis is as a stable and commercially available precursor to the powerful one-electron reducing agent, samarium(II) iodide (SmI₂, also known as Kagan's reagent).[1][2] The vast majority of "samarium iodide" mediated transformations in the literature refer to reactions employing SmI₂. This document will briefly cover the direct uses of SmI₃ and then focus extensively on the applications of SmI₂, which is often generated in situ from SmI₃ or more commonly from samarium metal and an iodine source.[1][3]

Samarium(II) iodide is a versatile reagent capable of promoting a wide array of chemical transformations, including carbon-carbon bond formations and functional group reductions, often with high levels of chemo- and stereoselectivity.[4][5][6][7] Its utility is further enhanced by the use of additives, such as HMPA, water, or nickel salts, which can modulate its reactivity and expand its synthetic scope.[8][9][10]

Direct Applications of Samarium(III) Iodide (SmI₃)

While less common than SmI₂, samarium(III) iodide can act as a Lewis acid catalyst in certain transformations. For instance, it can be used to catalyze the conversion of benzoins to benzils.[11] However, its primary utility remains as a starting material for the preparation of SmI₂.[1][9]

Preparation of Samarium(II) Iodide from Samarium(III) Iodide

A common method for preparing SmI₂ involves the reduction of SmI₃ with samarium metal in a suitable solvent, typically tetrahydrofuran (THF).[1]

Key Applications of Samarium(II) Iodide (SmI₂) in Organic Synthesis

The synthetic utility of SmI₂ is vast. Key applications are categorized below into carbon-carbon bond forming reactions and functional group reductions.

Carbon-Carbon Bond Forming Reactions

SmI₂ is widely employed in the formation of C-C bonds, enabling the construction of complex molecular architectures.[5][6][7]

The SmI₂-mediated Barbier reaction is a one-pot coupling of an alkyl halide with a carbonyl compound (aldehyde or ketone) to form a primary, secondary, or tertiary alcohol.[6][8] This reaction is mechanistically distinct from the Grignard reaction as the organosamarium intermediate is formed in the presence of the carbonyl substrate.[8]

The reaction rate and yield can be significantly improved by the addition of catalysts like nickel(II) iodide (NiI₂) or additives such as hexamethylphosphoramide (HMPA).[6][8][12]

Workflow for a Catalytic Samarium-Barbier Reaction

Caption: General workflow for a Ni(II)-catalyzed SmI₂-mediated Barbier reaction.

Table 1: Comparison of Additives in the Samarium-Barbier Reaction [12]

| Additive | Reaction Time | Yield (%) |

| None | 72 h | 69 |

| HMPA (>10 equiv.) | < 5 min | ~100 |

| Ni(acac)₂ (1 mol%) | 15 min | 97 |

Protocol: Ni(II)-Catalyzed Samarium-Barbier Reaction [10]

-

Preparation of SmI₂ Solution (0.1 M in THF):

-

Flame-dry a 50 mL round-bottomed flask under a stream of argon.

-

Add samarium metal (0.301 g, 2.0 mmol) and a stirrer bar.

-

Add 10 mL of dry, degassed THF followed by iodine crystals (0.254 g, 2.0 mmol).

-

Stir the mixture vigorously at room temperature. The reaction is complete when the solution turns a deep blue-green color (typically 1-2 hours).

-

-

Barbier Reaction:

-

To the freshly prepared SmI₂ solution, add the ketone (e.g., 3-pentanone, 1.0 mmol) and the alkyl halide (e.g., 1-iodododecane, 1.2 mmol).

-

Add the Ni(II) catalyst (e.g., Ni(acac)₂, 0.01 mmol, 1 mol%).

-

Stir the reaction at room temperature and monitor its progress by TLC. The deep blue-green color will fade to a yellowish-grey upon completion.

-

Quench the reaction with saturated aqueous sodium thiosulfate solution.

-

Extract the product with an organic solvent (e.g., diethyl ether), dry the organic layer over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography on silica gel.

-

SmI₂ promotes the reductive coupling of two carbonyl molecules (aldehydes or ketones) to form a 1,2-diol, known as a pinacol.[13] This reaction can be performed intermolecularly or intramolecularly and often proceeds with high diastereoselectivity.[14][15] The use of catalytic SmI₂ with a stoichiometric reductant like magnesium (Mg) makes the process more atom-economical.[14][16]

Mechanism of Pinacol Coupling

Caption: Simplified mechanism of the SmI₂-mediated pinacol coupling reaction.

Table 2: Diastereoselective Pinacol Coupling of Aldehydes [14]

| Aldehyde Substrate | Additive | Diastereomeric Ratio (dl/meso) | Yield (%) |

| Benzaldehyde | Tetraglyme | 19/81 | 85 |

| Cyclohexanecarboxaldehyde | Tetraglyme | 95/5 | 90 |

| Pivalaldehyde | Tetraglyme | >99/1 | 88 |

Protocol: Catalytic Intramolecular Pinacol Coupling [14][17]

-

Under an argon atmosphere, add Mg turnings (2.0 mmol) and Me₂SiCl₂ (2.0 mmol) to a solution of the dicarbonyl substrate (1.0 mmol) in THF (10 mL).

-

Add a solution of SmI₂(THF)₂ (0.1 mmol, 10 mol%) and tetraglyme (0.1 mmol) in THF (5 mL) dropwise over 1 hour.

-

Stir the mixture at room temperature for 12 hours.

-

Quench the reaction by the addition of 1 M HCl.

-

Extract the aqueous layer with ethyl acetate, combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

-

Purify the product by flash chromatography to yield the desired cyclic 1,2-diol.

SmI₂ can initiate the coupling of a carbonyl group (forming a ketyl radical) with an alkene or alkyne.[6][18] This reaction is a powerful tool for constructing carbocyclic and heterocyclic ring systems, particularly five- and six-membered rings.[19][20] The reaction can be performed intermolecularly or, more commonly, intramolecularly.[20]

Reaction Pathway for Intramolecular Ketyl-Olefin Coupling

Caption: General pathway for an intramolecular ketyl-olefin cyclization.

Reduction of Functional Groups

SmI₂ is a chemoselective reducing agent for a variety of functional groups. The presence of a proton source, such as an alcohol or water, is often crucial for these reductions.[9][11]

SmI₂ is highly effective for the reductive removal of heteroatom substituents (e.g., -OH, -OR, -OAc, halides, -SO₂R) at the α-position of ketones, esters, and other carbonyl compounds, leading to the parent carbonyl compound.[11]

Aromatic and aliphatic nitro groups can be reduced to the corresponding primary amines using SmI₂ in the presence of a proton source.

While challenging, the reduction of nitriles to primary amines can be achieved using an activated SmI₂-Et₃N-H₂O complex under single electron transfer conditions.[21] This method offers excellent functional group tolerance.[21]

Table 3: Reduction of Various Functional Groups with SmI₂

| Substrate Type | Product Type | Typical Conditions | Reference(s) |

| α-Hydroxy ketone | Ketone | SmI₂, THF, MeOH | [11] |

| Aromatic Nitro Compound | Aniline | SmI₂, THF, H₂O | [4] |

| Aliphatic Nitrile | Primary Amine | SmI₂, THF, Et₃N, H₂O | [21] |

| Alkyl Sulfone | Alkane | SmI₂, THF/HMPA | [4] |

| Epoxide | Alkene | SmI₂, THF, cat. NiI₂ | [8] |

Protocol: Reduction of a Nitrile to a Primary Amine [21]

-

Place the nitrile substrate (1.0 equiv) in an oven-dried vial under an argon atmosphere.

-